molecular formula C7H5FINO2 B12509738 1-Fluoro-3-iodo-2-methyl-5-nitrobenzene

1-Fluoro-3-iodo-2-methyl-5-nitrobenzene

Cat. No.: B12509738
M. Wt: 281.02 g/mol
InChI Key: GXVUTTJVHCBMKS-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-2-methyl-5-nitrobenzene is an aromatic compound with the molecular formula C7H5FINO2 It is characterized by the presence of fluorine, iodine, methyl, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-3-iodo-2-methyl-5-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a fluorinated benzene derivative, followed by iodination and methylation under controlled conditions. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Fluoro-3-iodo-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium iodide and potassium fluoride.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.

Scientific Research Applications

1-Fluoro-3-iodo-2-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-iodo-2-methyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogens can engage in halogen bonding with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-Fluoro-3-iodo-2-methyl-5-nitrobenzene include:

    1-Fluoro-3-iodo-5-nitrobenzene: Lacks the methyl group, which can affect its reactivity and applications.

    1-Fluoro-2-methyl-5-nitrobenzene: Lacks the iodine atom, influencing its chemical behavior.

    1-Iodo-2-methyl-5-nitrobenzene: Lacks the fluorine atom, altering its properties.

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

1-fluoro-3-iodo-2-methyl-5-nitrobenzene

InChI

InChI=1S/C7H5FINO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3

InChI Key

GXVUTTJVHCBMKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)[N+](=O)[O-])F

Origin of Product

United States

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